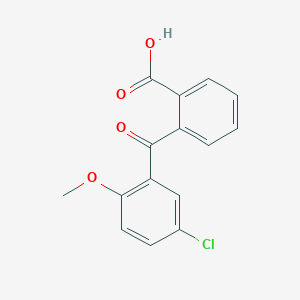

2-(3-Chloro-6-methoxybenzoyl)benzoic acid

Description

Significance of Benzoylbenzoic Acid Core Structures in Advanced Chemical Research

The 2-benzoylbenzoic acid framework is a prominent structural motif in organic chemistry. nih.govacs.org This core is characterized by a ketone linking two benzene (B151609) rings, with one ring bearing a carboxylic acid group ortho to the carbonyl bridge. This arrangement imparts distinct chemical properties and reactivity, making these compounds versatile building blocks.

Historically, a significant application of 2-benzoylbenzoic acid derivatives has been as intermediates in the synthesis of dyes and pigments. For instance, they are crucial precursors for producing chromogenic phthalide (B148349) compounds, which are used as color formers in technologies like carbonless copy paper and thermal printing systems. nih.gov The reaction of a substituted 2-benzoylbenzoic acid with various aromatic compounds can lead to a wide array of phthalide color formers. nih.gov

Beyond this, the 2-benzoylbenzoic acid structure serves as a photoinitiator in polymer chemistry. Its ability to absorb UV light can trigger polymerization processes, making it a key component in certain light-cured materials. nih.gov The inherent reactivity of both the carboxylic acid and ketone groups allows for a multitude of chemical transformations, enabling the construction of more complex molecular architectures.

Historical Context of Substituted Benzoylbenzoic Acid Derivatives in Synthetic Organic Chemistry

The parent compound, benzoic acid, was discovered in the 16th century, and its structure was determined in the 19th century by chemists like Justus von Liebig and Friedrich Wöhler. psu.edu This laid the groundwork for exploring its myriad derivatives. The synthesis of the 2-benzoylbenzoic acid core itself, typically achieved through the Friedel-Crafts acylation of benzene with phthalic anhydride (B1165640), became a classic transformation in organic chemistry.

The development of methods to create substituted versions of 2-benzoylbenzoic acid was a significant step forward, greatly expanding their utility. However, accessing specific substitution patterns on the phthalide ring portion of the molecule was often challenging, as it required correspondingly substituted phthalic anhydrides, which were not always readily available or easy to synthesize. nih.gov This created a need for more versatile and economical methods to produce these valuable intermediates in high purity and yield. Over the years, numerous synthetic strategies have been published to address this, reflecting the compound class's importance. acs.org These efforts have enabled the synthesis of a diverse library of substituted benzoylbenzoic acids, which in turn has fueled the development of new materials and, more recently, new therapeutic agents.

Scope and Research Focus on 2-(3-Chloro-6-methoxybenzoyl)benzoic Acid in Academic Studies

Recent academic research has identified this compound as a molecule of significant interest in medicinal chemistry. Specifically, it is recognized as a potential inhibitor of the 5-lipoxygenase-activating protein (FLAP). nih.gov FLAP is a crucial protein in the biosynthetic pathway of leukotrienes, which are inflammatory mediators involved in various diseases, including asthma. psu.edu Consequently, inhibitors of FLAP are actively sought as potential anti-inflammatory drugs.

The academic focus on this compound has largely revolved around its synthesis. A 2019 study published in Organic Process Research & Development by Kc, Dhungana, Aryal, and Giri reported a concise, five-step synthesis of this potential FLAP inhibitor from commercially available starting materials. More recently, a 2025 article in Organic Letters highlighted a novel synthetic route to the same molecule while developing a new photocatalytic method, further underscoring the compound's relevance as a synthetic target. nih.gov These studies demonstrate an ongoing interest in developing efficient and innovative ways to construct this specific molecule, driven by its potential biological activity. The research illustrates how academic explorations of new synthetic methodologies are often applied to the practical synthesis of valuable and complex target molecules.

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C15H11ClO4 | |

| Molecular Weight | 290.70 g/mol | |

| InChIKey | OFGDXYRZFLHGGB-UHFFFAOYSA-N | |

| Known Activity | Potential 5-Lipoxygenase Activating Protein (FLAP) Inhibitor | nih.gov |

Properties

IUPAC Name |

2-(5-chloro-2-methoxybenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-20-13-7-6-9(16)8-12(13)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGDXYRZFLHGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 2 3 Chloro 6 Methoxybenzoyl Benzoic Acid

Retrosynthetic Analysis of the Target Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthesis plan. For 2-(3-Chloro-6-methoxybenzoyl)benzoic acid, the most logical disconnection is at the carbon-carbon bond of the ketone group that links the two aromatic rings. This bond is typically formed via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.

This primary disconnection suggests two potential synthetic routes:

Route A: Disconnecting the bond points to a phthalic anhydride (B1165640) derivative and a substituted benzene (B151609). In this case, the precursors would be phthalic anhydride and 2-chloroanisole. The Friedel-Crafts acylation would occur between these two molecules.

Route B: An alternative disconnection points to a substituted benzoyl chloride and a benzoic acid precursor, such as toluene (B28343). This would involve the acylation of a toluene derivative (like 2-methoxytoluene) with 3-chlorobenzoyl chloride, followed by a subsequent oxidation step to convert the methyl group into the carboxylic acid.

Both strategies converge on the Friedel-Crafts acylation as the key bond-forming step, with the primary difference being the specific precursors used and the timing of the introduction of the carboxylic acid functionality.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. organic-chemistry.org It involves the reaction of an acylating agent (an acyl chloride or anhydride) with an aromatic ring in the presence of a Lewis acid catalyst. The product, an aryl ketone, is generally deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org

Acylation of Benzoic Acid Derivatives with Substituted Benzoyl Chlorides

Synthesizing this compound directly by acylating a benzoic acid derivative is challenging. The carboxylic acid group is strongly deactivating, making the aromatic ring less susceptible to electrophilic attack. A more viable approach involves using a precursor to the benzoic acid, such as a toluene derivative. For instance, 2-methoxytoluene can be acylated with 3-chlorobenzoyl chloride. The methyl group is an activating, ortho-, para-director, which would facilitate the acylation. The resulting diarylketone can then be oxidized to the desired carboxylic acid. The oxidation of an alkylbenzene side-chain, for example using potassium permanganate (B83412) (KMnO₄), is a standard method for preparing benzoic acids. quora.com

Influence of Lewis Acid Catalysts on Reaction Efficiency and Regioselectivity

A Lewis acid catalyst is essential for the Friedel-Crafts acylation to proceed. It functions by activating the acylating agent, typically by coordinating to the halogen of the acyl chloride, which generates a highly electrophilic acylium ion or a potent acylium ion-Lewis acid complex. A stoichiometric amount of the catalyst is often required because both the acylating agent and the resulting ketone product can form complexes with the Lewis acid, temporarily deactivating it. organic-chemistry.org

The choice of catalyst can significantly impact the reaction's efficiency and, in some cases, its regioselectivity. Stronger Lewis acids like aluminum chloride (AlCl₃) are commonly used for less reactive aromatic substrates, while milder catalysts may be employed for highly activated rings to prevent side reactions.

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Lewis Acid Catalyst | Typical Application and Characteristics |

| Aluminum Chloride (AlCl₃) | A powerful and widely used catalyst, effective for a broad range of aromatic substrates. Often requires stoichiometric amounts. |

| Ferric Chloride (FeCl₃) | A common, slightly milder alternative to AlCl₃. It can also be used in complex with solvents like DMF to catalyze acylations. semanticscholar.org |

| Zinc Oxide (ZnO) | A heterogeneous catalyst that can be used for milder and more environmentally friendly acylation reactions. organic-chemistry.org |

| Methanesulfonic Acid | Can be used as both a solvent and a catalyst, particularly for the acylation of aromatic ethers with carboxylic acids. organic-chemistry.org |

Stereoelectronic Effects in Aromatic Acylation

The regiochemical outcome of the Friedel-Crafts acylation is governed by the electronic properties of the substituents on the aromatic ring being acylated. These substituents direct the incoming electrophile to specific positions.

In the synthesis of this compound via the phthalic anhydride route, the acylation occurs on 2-chloroanisole. This substrate has two substituents:

Methoxy (B1213986) group (-OCH₃): A strongly activating ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Chloro group (-Cl): A deactivating ortho-, para-directing group. It withdraws electron density inductively but can donate via resonance.

The powerful activating and directing effect of the methoxy group dominates. Therefore, the incoming acylating agent (from phthalic anhydride) will be directed primarily to the positions ortho and para to the methoxy group. The desired product requires acylation at the C6 position, which is ortho to the methoxy group and meta to the chlorine atom. The steric hindrance from the adjacent chlorine atom and the electronic deactivation from the chlorine might influence the reaction, but the strong activation by the methoxy group makes this position a likely target for substitution.

Multi-Step Synthesis from Diverse Precursor Molecules

Complex molecules are rarely synthesized in a single step. The preparation of this compound is best achieved through a multi-step sequence that allows for precise control over the introduction of each functional group.

Strategic Incorporation of Halogen and Methoxy Moieties

The precise placement of the chloro and methoxy groups on the benzoyl ring is a significant challenge in the synthesis of the target molecule. This requires the use of specific and controlled chemical reactions.

Directed Halogenation Techniques for Aromatic Systems

The introduction of a chlorine atom at a specific position on an aromatic ring is typically achieved through electrophilic aromatic substitution. taylorfrancis.com However, the directing effects of existing substituents on the ring can lead to a mixture of products. wku.edu To achieve the desired regioselectivity for this compound, directed halogenation techniques are often necessary.

One common strategy involves the use of a directing group to guide the halogen to the desired position. For instance, in the synthesis of related chloro-benzoic acids, the carboxylate group itself can act as a directing group under specific conditions. By treating an unprotected benzoic acid with certain organolithium reagents, deprotonation can occur selectively at the ortho position to the carboxylate, allowing for subsequent reaction with a chlorinating agent. organic-chemistry.org

Another approach is to utilize starting materials where the desired substitution pattern is already established. For example, starting with a pre-substituted benzene derivative can simplify the halogenation step. The choice of chlorinating agent and reaction conditions, such as temperature and solvent, also plays a crucial role in controlling the regioselectivity of the reaction. prepchem.com

Etherification and Alkoxylation Reactions, including Chloro-to-Methoxy Transformation

The introduction of the methoxy group can be accomplished through various etherification or alkoxylation reactions. A common method involves the methylation of a corresponding hydroxybenzoic acid derivative. sciencemadness.org This can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

In some synthetic routes, a chloro-to-methoxy transformation can be an effective strategy. This nucleophilic aromatic substitution reaction typically involves reacting a chlorobenzoic acid derivative with sodium methoxide (B1231860), often in the presence of a copper catalyst (Ullmann condensation). sciencemadness.org For example, a patent describes a method for preparing 2-methyl-3-methoxybenzoic acid from 2-methyl-3-chlorobenzoic acid using sodium methoxide in an aprotic polar organic solvent with a catalyst. google.com

Formation of the Benzoyl Linkage via Alternative Coupling Reactions

The formation of the benzoyl linkage, which connects the two aromatic rings, is a key step in the synthesis of this compound. While traditional Friedel-Crafts acylation is a common method for forming such linkages, alternative coupling reactions can offer advantages in terms of milder reaction conditions and improved functional group tolerance.

Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. While not directly forming the ketone of the benzoyl group, they can be used to construct the diaryl scaffold, which can then be oxidized to the desired benzoylbenzoic acid.

More direct approaches involve the development of novel catalytic systems. For instance, research has focused on transition-metal-free oxidative cross-coupling reactions. researchgate.net These methods can offer a more sustainable alternative to traditional metal-catalyzed reactions.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and metal-free catalysis for the preparation of benzoic acid derivatives.

Microwave-Assisted Synthetic Protocols for Benzoylbenzoic Acid Analogs

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. ajrconline.orgresearchgate.net The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. ijprdjournal.comnih.gov

Several studies have demonstrated the successful application of microwave technology in the synthesis of benzoic acid and its derivatives. ajrconline.orgijprdjournal.com For instance, the hydrolysis of amides to carboxylic acids can be completed in minutes under microwave irradiation, whereas conventional methods may require hours. researchgate.net In the context of synthesizing analogs of this compound, microwave-assisted protocols could be applied to various steps, including the formation of the benzoyl linkage or the modification of functional groups. nih.govmdpi.com This technology offers a promising avenue for the rapid and efficient synthesis of these complex molecules. nih.gov

Exploration of Metal-Free Catalysis in Related Benzoic Acid Derivative Synthesis

The use of transition metals as catalysts in organic synthesis, while highly effective, can lead to concerns regarding cost, toxicity, and metal contamination of the final product. As a result, there is a growing interest in the development of metal-free catalytic systems. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in modern organic synthesis. These catalysts can promote a wide range of transformations with high enantioselectivity and under mild reaction conditions. While specific examples for the synthesis of this compound using metal-free catalysis are not extensively documented, the principles of organocatalysis are being applied to the synthesis of various benzoic acid derivatives. researchgate.net The development of novel metal-free catalysts for C-C and C-O bond formation represents an active area of research with the potential to provide more sustainable routes to complex molecules. rsc.org

Optimization of Reaction Conditions and Isolation Techniques for High Purity and Yields

The pursuit of an efficient and high-yielding synthesis of this compound necessitates a meticulous optimization of the reaction conditions. The Friedel-Crafts acylation, while a powerful tool, can be influenced by several factors that dictate its success.

Key parameters that require careful consideration and optimization include the catalyst, solvent, temperature, and reaction duration. The interplay of these variables significantly impacts the reaction's efficiency and the purity of the resulting product.

Catalyst Selection and Stoichiometry: The choice of Lewis acid catalyst is critical in Friedel-Crafts acylation. Anhydrous aluminum chloride (AlCl₃) is a conventional and potent catalyst for this transformation. However, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also be employed. beilstein-journals.orgnih.gov The optimization process involves screening different catalysts to identify the one that provides the best balance between reactivity and selectivity. The stoichiometry of the catalyst is another crucial factor. While a catalytic amount is theoretically sufficient, in practice, more than one equivalent of the Lewis acid is often required as it complexes with both the carbonyl groups of the phthalic anhydride and the resulting product. The optimal molar ratio of catalyst to reactants must be determined experimentally to maximize the yield.

Solvent Effects: The solvent plays a multifaceted role in the Friedel-Crafts acylation. It must be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for this reaction include non-polar organic solvents like nitrobenzene, carbon disulfide, and chlorinated hydrocarbons such as dichloromethane (B109758) and 1,2-dichloroethane. The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity of the acylation. For instance, using an aromatic solvent that can itself undergo acylation is generally avoided unless it is the intended substrate.

Temperature and Reaction Time: The reaction temperature is a significant determinant of the reaction rate. Typically, Friedel-Crafts acylations are conducted at elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions and decomposition of the product. Therefore, the optimal temperature is a compromise between achieving a reasonable reaction rate and minimizing the formation of impurities. The reaction time is also intrinsically linked to the temperature. The progress of the reaction should be monitored, for example, by thin-layer chromatography (TLC), to determine the point at which the maximum yield of the desired product is achieved.

The following table summarizes the key parameters for optimization in the synthesis of this compound.

Table 1: Key Parameters for Optimization of Friedel-Crafts Acylation

| Parameter | Variable Options | Desired Outcome |

|---|---|---|

| Catalyst | AlCl₃, FeCl₃, ZnCl₂, TfOH | High catalytic activity and selectivity |

| Catalyst Stoichiometry | 1.0 to 3.0 equivalents | Maximum conversion with minimal side products |

| Solvent | Nitrobenzene, Dichloromethane, 1,2-Dichloroethane | Good reactant solubility, inert to reaction conditions |

| Temperature | 25°C to 100°C | Optimal reaction rate without product decomposition |

| Reaction Time | 1 to 24 hours | Complete conversion of starting materials |

Once the reaction is complete, a robust isolation and purification strategy is essential to obtain this compound in high purity.

Work-up Procedure: The reaction mixture is typically quenched by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid. This step serves to decompose the aluminum chloride complex of the product and separate the Lewis acid from the organic phase. The crude product, which is often a solid at this stage, can be collected by filtration.

Extraction and Washing: If the product is not a solid, it can be extracted from the aqueous layer using an appropriate organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic extract is then washed sequentially with water, a dilute solution of a base like sodium bicarbonate or sodium carbonate to remove any unreacted phthalic anhydride, and finally with brine. The use of a basic wash is a critical purification step, as the desired carboxylic acid product will remain in the organic phase while the diacid phthalic acid (formed from the hydrolysis of unreacted anhydride) will be extracted into the aqueous basic layer.

Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The crude this compound can be dissolved in a minimum amount of a hot solvent or a solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain in the mother liquor. The choice of solvent is crucial for effective recrystallization. Common solvents for recrystallization of benzoic acid derivatives include ethanol, methanol, toluene, or mixtures of these with water.

Chromatographic Methods: For achieving very high purity, chromatographic techniques can be employed. Column chromatography over silica (B1680970) gel can be used to separate the desired product from any remaining impurities. The appropriate eluent system would need to be determined through preliminary TLC analysis.

The following table outlines a general procedure for the isolation and purification of this compound.

Table 2: Isolation and Purification Protocol

| Step | Procedure | Purpose |

|---|---|---|

| 1. Quenching | Pour reaction mixture into ice/HCl | Decompose AlCl₃ complex |

| 2. Filtration/Extraction | Filter solid or extract with organic solvent | Isolate crude product |

| 3. Washing | Wash organic phase with water, NaHCO₃(aq), and brine | Remove acidic impurities and salts |

| 4. Drying | Dry organic phase over anhydrous Na₂SO₄ | Remove residual water |

| 5. Solvent Removal | Evaporate solvent under reduced pressure | Obtain crude solid product |

| 6. Recrystallization | Dissolve in minimal hot solvent and cool | Obtain high-purity crystalline product |

By systematically optimizing the reaction conditions and employing a rigorous isolation and purification protocol, it is possible to synthesize this compound with high yield and purity, suitable for its intended applications.

Chemical Reactivity and Transformation Pathways of 2 3 Chloro 6 Methoxybenzoyl Benzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzoyl and Benzoic Acid Rings

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The success and regiochemical outcome of such reactions on 2-(3-chloro-6-methoxybenzoyl)benzoic acid are intricately linked to the directing effects of the existing substituents.

Nitration, the introduction of a nitro group (—NO₂) onto an aromatic ring, is a classic SEAr reaction. minia.edu.eg For this compound, the directing effects of the substituents on both rings must be considered. On the benzoyl ring, the methoxy (B1213986) group is a strong activating, ortho-, para-directing group, while the chloro and benzoyl groups are deactivating. On the benzoic acid ring, the carboxylic acid and benzoyl groups are meta-directing deactivators. A comprehensive regiochemical analysis would involve the careful consideration of these competing influences.

No specific nitration studies on this compound are publicly available. The following table outlines the expected directing effects of the substituents on the two aromatic rings.

| Ring | Substituent | Position | Activating/Deactivating | Directing Effect |

| Benzoyl | -OCH₃ | 6 | Activating | Ortho, Para |

| Benzoyl | -Cl | 3 | Deactivating | Ortho, Para |

| Benzoyl | -C(O)Ar | 2 | Deactivating | Meta |

| Benzoic Acid | -COOH | 2 | Deactivating | Meta |

| Benzoic Acid | -C(O)Ar | 1 | Deactivating | Meta |

This table is based on general principles of electrophilic aromatic substitution.

Halogenation and sulfonation are other key electrophilic aromatic substitution reactions. wikipedia.org Halogenation introduces halogen atoms (e.g., Cl, Br) onto the aromatic ring, while sulfonation introduces a sulfonic acid group (—SO₃H). minia.edu.eg The directing effects of the substituents in this compound would similarly govern the regiochemical outcome of these reactions. For instance, sulfonation is a reversible reaction, which can be used strategically in synthesis. minia.edu.eg

Specific research findings on the directed halogenation and sulfonation of this compound are not detailed in publicly available literature. The reactivity would be predicted based on the established principles of electrophilic aromatic substitution.

Nucleophilic Substitution Reactions at the Chloro Center

The chloro substituent on the benzoyl ring is a site for nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom. These reactions can be challenging on aryl halides but can be facilitated under specific conditions.

The replacement of the chloro group with an oxygen-based nucleophile like methoxide (B1231860) (CH₃O⁻) can be achieved, often requiring forcing conditions or catalysis. For instance, in related compounds like 2-methyl-3-chlorobenzoic acid, the reaction with sodium methoxide can proceed in the presence of a catalyst in a suitable solvent. google.com A similar transformation on this compound would yield a dimethoxy derivative. The reaction of 2-Chloro-5-nitrothiazole with sodium methoxide, for example, results in the production of 2-methoxy-5-nitrothiazole. longdom.org

No specific experimental data for the reaction of this compound with methoxide is available.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org This reaction is widely used to synthesize biaryl compounds. libretexts.org The chloro group of this compound could potentially undergo Suzuki-Miyaura coupling with a variety of aryl or vinyl boronic acids. The reaction typically requires a palladium catalyst, a base, and an appropriate solvent. nih.gov The efficiency of the coupling can be influenced by the nature of the boronic acid and the reaction conditions. nih.gov

The following table provides a general overview of the components of a Suzuki-Miyaura cross-coupling reaction.

| Component | Role | Example |

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄ |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃ |

| Solvent | Provides the reaction medium | Toluene (B28343), Dioxane/Water |

This table is illustrative of a typical Suzuki-Miyaura coupling and does not represent specific experimental results for the target compound.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group (—COOH) is a versatile functional group that can undergo a variety of transformations. These reactions are central to modifying the benzoic acid portion of the molecule.

Common transformations of carboxylic acids include:

Esterification: Conversion to an ester (—COOR) by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification). libretexts.org

Amide Formation: Conversion to an amide (—CONR₂) by reacting with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Reduction: Reduction to a primary alcohol (—CH₂OH) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Conversion to Acid Chloride: Transformation into an acid chloride (—COCl) using a reagent like thionyl chloride (SOCl₂). libretexts.org This creates a more reactive intermediate for further substitutions. libretexts.org

The following table summarizes some potential transformations of the carboxylic acid group in this compound.

| Reaction | Reagent(s) | Product Functional Group |

| Esterification | R-OH, H⁺ | Ester (-COOR) |

| Amide Formation | R₂NH, DCC | Amide (-CONR₂) |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) |

| Acid Chloride Formation | SOCl₂ | Acid Chloride (-COCl) |

This table outlines general reactions of carboxylic acids and their expected products.

Esterification and Amidation for Functional Group Derivatization

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation, enabling the modification of the compound's physicochemical properties.

Esterification: This process involves reacting the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester. iajpr.com Common methods include the Fischer esterification, which uses an excess of alcohol and a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄). iajpr.comusm.my The reaction is an equilibrium process, and strategies to drive it to completion include removing the water formed during the reaction. google.com Alternative methods utilize microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. usm.my For substituted benzoic acids, solvent-free conditions using solid acid catalysts, such as modified Montmorillonite K10 clay, have also proven effective. ijstr.org

Amidation: The synthesis of amides from this compound can be achieved by reacting it with an amine. A common route involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the desired amine. A more direct method, relevant to the structural class of the title compound, involves the reaction of phthalic anhydride (B1165640) (a precursor to the parent 2-benzoylbenzoic acid structure) with various anilines to form 2-carbamoylbenzoic acid derivatives. researchgate.net For instance, reacting phthalic anhydride with substituted anilines like o-aminophenol or o-chloroaniline in a suitable solvent such as THF results in the formation of the corresponding 2-[(substitutedphenyl)carbamoyl]benzoic acid. researchgate.net This demonstrates a viable pathway for creating amide derivatives from the 2-benzoylbenzoic acid scaffold.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Benzoic Acid + Alcohol (e.g., Ethanol) | H₂SO₄ (catalyst), Reflux or Microwave | Benzoate (B1203000) Ester | iajpr.comusm.my |

| Amidation | Phthalic Anhydride + Substituted Aniline | THF, Reflux | 2-Carbamoylbenzoic Acid | researchgate.net |

Reduction to Alcohol and Subsequent Chemical Modifications

The carboxylic acid group can be reduced to a primary alcohol, which serves as a new functional handle for further chemical modifications.

Reduction to Alcohol: Strong reducing agents are required to convert a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids or esters. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a complex mechanism. Initially, the acidic proton of the carboxylic acid reacts with the hydride reagent in an acid-base reaction. masterorganicchemistry.com Subsequent nucleophilic attack by hydride ions on the carboxylate carbon, followed by an acidic workup, yields the primary alcohol. masterorganicchemistry.comorganicchemistrytutor.com This converts the this compound to the corresponding (2-(hydroxymethyl)phenyl)(3-chloro-6-methoxyphenyl)methanone.

Subsequent Modifications: The resulting primary benzyl (B1604629) alcohol is a versatile intermediate. It can undergo various reactions, such as oxidation back to an aldehyde or carboxylic acid, or conversion into an alkyl halide. A key transformation is its use in ether synthesis. For example, hydroxymethylated phenols can be converted to their corresponding alkoxymethyl derivatives. nih.gov

Reduction of the Ketone Moiety

The diaryl ketone group in this compound can be selectively reduced to a methylene (B1212753) group (CH₂) or a secondary alcohol (CH-OH), providing pathways to different molecular skeletons.

Selective Reduction Strategies to Corresponding Benzylbenzoic Acids

The selective reduction of the ketone carbonyl to a methylene group transforms the 2-benzoylbenzoic acid scaffold into a 2-benzylbenzoic acid structure. This requires reagents that target the ketone without affecting the carboxylic acid. While classical methods like Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, base, heat) reductions are effective for ketone reduction, their harsh conditions may not be compatible with all substrates.

Modern methods offer milder alternatives. Silanes, such as triethylsilane (Et₃SiH), in the presence of a strong acid, are effective for the reduction of aryl ketones to the corresponding methylene group. gelest.com This type of ionic hydrogenation is particularly suitable for substrates that can form stabilized carbocation intermediates, such as benzylic ketones.

Mechanistic Aspects of Hydride Transfer and Silane-Mediated Reductions

Understanding the mechanisms of ketone reduction is crucial for selecting the appropriate reagents and conditions.

Hydride Transfer: Complex metal hydrides like LiAlH₄ and NaBH₄ reduce ketones to secondary alcohols. libretexts.orgchadsprep.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. organicchemistrytutor.com This forms a tetrahedral alkoxide intermediate. A subsequent protonation step, typically during an aqueous workup, yields the final secondary alcohol product. libretexts.org LiAlH₄ is a much stronger reducing agent than NaBH₄ and will also reduce the carboxylic acid group. masterorganicchemistry.com Therefore, for selective reduction of the ketone to a secondary alcohol in the presence of the carboxylic acid, NaBH₄ would be the more appropriate choice, although protection of the carboxylic acid might be necessary for optimal results.

Silane-Mediated Reductions: The reduction of ketones using silanes, such as triethylsilane, is typically acid-catalyzed and proceeds through a different mechanism. The reaction is believed to involve the formation of a carbocation intermediate. gelest.com For ketones, the reduction can be catalyzed by Lewis acids. One proposed mechanism for a zinc-catalyzed silane (B1218182) reduction involves the formation of a zinc hydride species from the reaction of a zinc hydroxide (B78521) with the silane. nih.gov This zinc-bound hydride then transfers to the ketone, leading to a zinc alkoxide, which hydrolyzes to the alcohol. nih.gov The reduction of a ketone to a methylene group (an alkane) with a silane requires conditions that favor the formation of a stable carbenium ion, which can then accept a hydride from the silane. gelest.com

Table 2: Ketone Reduction Strategies and Mechanisms

| Reduction Type | Reagent System | Product | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Ketone to Secondary Alcohol | NaBH₄, then H₃O⁺ | Secondary Alcohol | Nucleophilic attack by hydride on carbonyl carbon. | libretexts.org |

| Ketone to Methylene | Et₃SiH, Strong Acid | Alkane (Methylene group) | Formation of a stable carbenium ion intermediate. | gelest.com |

| Ketone to Alcohol (Catalytic) | Silane, Carbonic Anhydrase (Zinc enzyme) | Alcohol | Formation of a zinc hydride that transfers to the ketone. | nih.gov |

Intramolecular Cyclization and Annulation Reactions

The ortho-positioning of the benzoyl and carboxylic acid groups facilitates intramolecular reactions to create fused ring systems.

Formation of Fused Polycyclic Systems, e.g., Anthraquinone (B42736) Derivatives

A hallmark reaction of 2-benzoylbenzoic acids is their acid-catalyzed intramolecular cyclization to form anthraquinones. This transformation is a key step in the industrial synthesis of many anthraquinone dyes and intermediates. The reaction is typically carried out by heating the 2-benzoylbenzoic acid derivative in a strong dehydrating acid, such as concentrated or fuming sulfuric acid (oleum). google.comgoogle.com The strong acid protonates the carboxylic acid, promoting the formation of an acylium ion electrophile. This electrophile then attacks the electron-rich aromatic ring of the benzoyl group in an intramolecular Friedel-Crafts acylation reaction, leading to the fused tricyclic anthraquinone core after dehydration. For this compound, this cyclization would yield a substituted chloro-methoxyanthraquinone.

The reactivity of this compound is characterized by the interplay of its constituent functional groups: a carboxylic acid, a benzophenone (B1666685) core, and electron-donating (methoxy) and electron-withdrawing (chloro) substituents on the aromatic rings. These features allow for a variety of chemical transformations, most notably intramolecular cyclization reactions to form new polycyclic systems.

2 Pathways to Other Heterocyclic or Carbocyclic Ring Systems

The structure of this compound is predisposed to undergo intramolecular cyclization, a key transformation that leads to the formation of rigid, planar ring systems. This process is a type of intramolecular Friedel-Crafts acylation, a fundamental reaction in organic synthesis for constructing polycyclic aromatic compounds.

Intramolecular Friedel-Crafts Acylation to form Anthraquinones

The most prominent transformation pathway for this compound involves an intramolecular electrophilic aromatic substitution to yield a substituted anthraquinone. This reaction is typically facilitated by strong acids, which act as catalysts to promote the cyclization and subsequent dehydration.

The general mechanism proceeds through the protonation of the carboxylic acid group by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). This activation step enhances the electrophilicity of the carbonyl carbon of the carboxylic acid. The adjacent aromatic ring, activated by the methoxy group, then acts as a nucleophile, attacking the electrophilic carbonyl carbon. The position of the attack is directed by the existing substituents. In this specific molecule, the cyclization is expected to occur at the carbon atom ortho to the methoxy group and meta to the chloro group of the benzoyl moiety. This regioselectivity is guided by the activating and ortho-, para-directing effect of the methoxy group.

Following the nucleophilic attack, a tetrahedral intermediate is formed. The subsequent loss of a proton restores the aromaticity of the ring, and a final dehydration step, driven by the acidic and often high-temperature conditions, eliminates a molecule of water to yield the stable, conjugated anthraquinone ring system. The resulting product is 1-chloro-4-methoxyanthraquinone .

The reaction conditions for such cyclizations are typically harsh, requiring strong acids and often elevated temperatures to overcome the activation energy for the intramolecular acylation and to facilitate the dehydration of the intermediate.

Table 1: General Conditions for Intramolecular Cyclization of 2-Benzoylbenzoic Acids

| Catalyst | Typical Reaction Conditions | Product Type |

| Concentrated Sulfuric Acid (H₂SO₄) | Heating (e.g., 100-150 °C) | Anthraquinone |

| Polyphosphoric Acid (PPA) | Heating (e.g., 100-200 °C) | Anthraquinone |

| Anhydrous Hydrogen Fluoride (HF) | Often used in industrial processes | Anthraquinone |

The specific transformation of this compound to 1-chloro-4-methoxyanthraquinone is a critical step in the synthesis of various dyes and functional materials where the anthraquinone core is a key chromophore or building block.

Table 2: Reactant and Expected Product of Cyclization

| Starting Material | Reagents/Conditions | Expected Major Product |

| This compound | Concentrated H₂SO₄, heat or Polyphosphoric Acid, heat | 1-Chloro-4-methoxyanthraquinone |

While the formation of anthraquinones is the primary and most well-documented pathway, other cyclization reactions leading to different heterocyclic or carbocyclic systems from this specific starting material are not widely reported in the scientific literature. The inherent reactivity of the 2-benzoylbenzoic acid scaffold strongly favors the formation of the thermodynamically stable tricyclic anthraquinone system under acidic conditions.

Reaction Mechanism Elucidation for 2 3 Chloro 6 Methoxybenzoyl Benzoic Acid Transformations

Mechanistic Insights into Friedel-Crafts Acylation

While typically a product of Friedel-Crafts acylation, 2-(3-Chloro-6-methoxybenzoyl)benzoic acid can undergo a subsequent intramolecular Friedel-Crafts reaction, specifically an acid-catalyzed cyclization, to form a substituted anthraquinone (B42736). This transformation is a cornerstone of dye synthesis and proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid group is converted into a potent electrophile that attacks the electron-rich methoxy-bearing ring.

The key step in the intramolecular cyclization is the attack of the acylium ion on the second aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. sigmaaldrich.combyjus.com The formation of the acylium ion is initiated by a strong acid, which protonates the carboxylic acid, facilitating the loss of water. curlyarrows.com

The stability of the resulting σ-complex is paramount and dictates the regiochemical outcome of the cyclization. The substituents on the target ring, a chloro group and a methoxy (B1213986) group, exert significant influence.

Methoxy Group (-OCH₃): This is a strong electron-donating group due to resonance (+R effect). It activates the aromatic ring towards electrophilic attack and is an ortho, para-director. savemyexams.com It effectively stabilizes the positive charge of the arenium ion intermediate through its lone pair of electrons.

The electrophilic attack will preferentially occur at the position that allows for the most stable carbocation intermediate. Given the powerful activating and directing effect of the methoxy group, the cyclization will occur ortho to the methoxy group and meta to the chloro group, as this position is sterically accessible and electronically favored.

Table 1: Influence of Substituents on Intramolecular Friedel-Crafts Cyclization

| Substituent | Electronic Effect | Directing Influence | Impact on Carbocation Stability |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating (+R > -I) | ortho, para | Strong stabilization |

| -Cl (Chloro) | Weakly Deactivating (-I > +R) | ortho, para | Weak destabilization (inductive) / Weak stabilization (resonance) |

| -COOH (Carboxyl) | Strongly Deactivating (-I, -R) | meta | N/A (Forms the electrophile) |

This is an interactive table. Click on the headers to sort.

The reaction proceeds through a multi-step mechanism, with the formation of the σ-complex being the rate-determining step. The energy profile shows two main transition states. The first and higher-energy transition state is for the formation of the arenium ion. acs.org Its structure involves the partial formation of the new C-C bond and the disruption of the aromatic system. The second, lower-energy transition state corresponds to the deprotonation of the σ-complex to restore aromaticity. masterorganicchemistry.com The high activation energy for the initial attack is why strong acid catalysts and often elevated temperatures are required. acs.org

Protonation Equilibria and Acid-Catalyzed Cyclodehydration Mechanisms

The intramolecular cyclization of this compound is fundamentally an acid-catalyzed cyclodehydration. The reaction requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid, which then loses a molecule of water to form the critical acylium ion electrophile. curlyarrows.com Various strong acids can be employed for this purpose, each influencing the reaction conditions and efficiency.

The mechanism begins with the protonation of the carboxylic acid. This is followed by the elimination of water to generate the acylium ion. This highly reactive electrophile is then attacked by the π-electrons of the adjacent chloro-methoxy substituted ring in the rate-limiting step. The final step is a rapid deprotonation that restores the aromaticity of the newly formed ring system, yielding the anthraquinone product.

Table 2: Common Catalysts for Acid-Catalyzed Cyclodehydration

| Catalyst | Type | Typical Conditions | Notes |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Protic Acid | Concentrated, high temperature | Common, inexpensive, but can lead to sulfonation byproducts. |

| Polyphosphoric Acid (PPA) | Protic Acid | High temperature | Acts as both catalyst and solvent; generally gives clean reactions. curlyarrows.com |

| Triflic Acid (CF₃SO₃H) | Superacid | Room temperature or mild heating | Highly efficient and can promote cyclization under milder conditions. nih.gov |

This is an interactive table. Click on the headers to sort.

Investigation of Nucleophilic Aromatic Substitution Mechanisms

The presence of a chlorine atom on one of the aromatic rings opens up the possibility of nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction pathway is distinct from the more common electrophilic substitutions of arenes. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the chloro group is on a ring that also contains a strong electron-donating methoxy group. However, the entire benzoylbenzoic acid moiety acts as an electron-withdrawing group on the chloro-substituted ring, which could provide sufficient activation for the reaction to proceed, likely under forcing conditions or with a powerful nucleophile.

The accepted mechanism is a two-step addition-elimination process. libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is crucial; the negative charge is delocalized across the ring and, if possible, onto the electron-withdrawing groups.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The rate of reaction is generally dependent on the stability of the Meisenheimer complex. libretexts.org

Table 3: Potential Nucleophiles and Relative Reactivity in SNAr Reactions

| Nucleophile | Formula | Strength | Expected Reactivity |

|---|---|---|---|

| Hydroxide (B78521) | OH⁻ | Strong | Moderate to High (requires heat) |

| Alkoxide | RO⁻ | Strong | Moderate to High |

| Amide | NH₂⁻ | Very Strong | High |

| Ammonia | NH₃ | Moderate | Low to Moderate (requires high pressure/temp) |

This is an interactive table. Click on the headers to sort.

Elucidation of Ketone Reduction Mechanisms

The ketone functional group in this compound is readily susceptible to reduction. The transformation can yield two primary types of products: a secondary alcohol via addition of two hydrogen atoms, or a methylene (B1212753) group (CH₂) via complete deoxygenation.

Reduction to a secondary alcohol is typically achieved using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by a protic solvent, water, or a mild acid workup to give the final alcohol product. libretexts.orgchemguide.co.uk LiAlH₄ is a much more powerful reducing agent than NaBH₄ and will also reduce the carboxylic acid group, whereas NaBH₄ is selective for the ketone under standard conditions. libretexts.org

Complete reduction of the ketone to a methylene group requires harsher conditions, achieved through methods like the Clemmensen (using zinc-mercury amalgam in concentrated HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base at high temperatures) reductions. These reactions proceed through more complex mechanisms involving intermediates such as zinc carbenoids or hydrazones, respectively.

Table 4: Comparison of Common Ketone Reducing Agents

| Reagent/Method | Product Type | Mechanism Type | Selectivity Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Hydride Attack | Reduces ketones/aldehydes; does not reduce carboxylic acids. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Hydride Attack | Reduces ketones, aldehydes, carboxylic acids, and esters. libretexts.org |

| Clemmensen Reduction (Zn(Hg), HCl) | Methylene (Alkane) | Carbenoid-like | Acidic conditions; not suitable for acid-sensitive substrates. |

This is an interactive table. Click on the headers to sort.

Exploration of Radical Reaction Pathways

While ionic reactions are more common for this compound, radical reaction pathways can also be envisioned. Radical reactions typically involve three stages: initiation, propagation, and termination. wikipedia.org

One potential pathway is a radical substitution reaction. For instance, reactions involving hydroxyl radicals (•OH), often generated in advanced oxidation processes, could occur. rsc.org These highly reactive radicals can attack the aromatic rings. Density functional theory studies on benzoic acid have shown that hydroxyl radicals preferentially add to the ring, with the formation of pre-reactive complexes influencing the energy barriers. rsc.orgrsc.org For the subject compound, attack would be complex due to the multiple substituents.

Another possibility is a radical-nucleophilic aromatic substitution (SRN1). This multi-step chain reaction involves a radical anion intermediate and is an alternative to the SNAr mechanism for replacing the chloro group.

Table 5: Potential Radical Reactions and Initiators

| Reaction Type | Initiator | Intermediate | Description |

|---|---|---|---|

| Radical Halogenation | UV light, NBS | Benzylic Radical | Not applicable (no benzylic hydrogens). libretexts.org |

| Radical Hydroxylation | Fenton's Reagent (Fe²⁺/H₂O₂) | Hydroxyl Radical | Addition of -OH to one of the aromatic rings. wikipedia.org |

| SRN1 Substitution | Solvated electrons, photolysis | Radical Anion | A chain reaction pathway for nucleophilic substitution of the chloro group. |

This is an interactive table. Click on the headers to sort.

Kinetic Studies and Determination of Rate Laws

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction by providing quantitative data on how reaction rates are influenced by the concentration of reactants, catalysts, and temperature. For reactions involving this compound, such as its formation via Friedel-Crafts acylation, kinetic analysis helps to identify the species involved in the rate-determining step.

Detailed research into analogous Friedel-Crafts acylation reactions has established that the rate-determining step is typically the electrophilic attack of the aromatic ring on the acylium ion, which disrupts the ring's aromaticity. masterorganicchemistry.com The general rate law for such a reaction is expressed as:

Rate = k[Aromatic Substrate]x[Acylating Agent]y[Lewis Acid Catalyst]z

Here, k is the rate constant, and x, y, and z are the reaction orders with respect to each reactant. These orders are determined experimentally using methods like the method of initial rates. khanacademy.org This involves systematically varying the initial concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate. khanacademy.org

Hypothetical Kinetic Data for a Friedel-Crafts Acylation

To illustrate, consider the Friedel-Crafts acylation reaction between a substituted benzene (B151609) (like 1-chloro-4-methoxybenzene, an isomer of a precursor) and a benzoyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The following interactive table presents hypothetical data from a series of experiments to determine the rate law.

| Experiment | [Aromatic Substrate] (mol/L) | [Acylating Agent] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 0.10 | 2.0 x 10⁻³ |

| 2 | 0.20 | 0.10 | 0.10 | 4.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 0.10 | 4.0 x 10⁻³ |

| 4 | 0.10 | 0.10 | 0.20 | 8.0 x 10⁻³ |

From this data, one can deduce the reaction orders. For instance, comparing experiments 1 and 2, doubling the concentration of the aromatic substrate doubles the rate, indicating a first-order dependence (x=1). Similarly, comparing experiments 1 and 3 shows a first-order dependence on the acylating agent (y=1). Comparing experiments 1 and 4 reveals that doubling the catalyst concentration quadruples the rate, indicating a second-order dependence (z=2). Thus, the hypothetical rate law would be:

Rate = k[Aromatic Substrate][Acylating Agent][Catalyst]²

Such studies provide deep insights into the reaction mechanism, confirming the roles of each component in the critical bond-forming steps.

Application of Isotopic Labeling in Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction and to probe the nature of the rate-determining step. chem-station.com This is often achieved by measuring the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. wikipedia.org For reactions involving C-H bond cleavage, substituting hydrogen (H) with its heavier isotope, deuterium (B1214612) (D), is common.

In the context of electrophilic aromatic substitution, such as the formation of this compound, a primary KIE is observed if the C-H bond is broken in the rate-determining step. stackexchange.comacs.org The C-D bond is stronger than the C-H bond, so a reaction involving C-D bond cleavage will be slower, resulting in a kH/kD ratio significantly greater than 1. youtube.com

The mechanism of electrophilic aromatic substitution typically involves two main steps:

Formation of a resonance-stabilized carbocation intermediate (the arenium ion) through the attack of the aromatic ring on the electrophile. This step is usually rate-determining. masterorganicchemistry.com

Rapid loss of a proton (or deuteron) from the arenium ion to restore aromaticity.

If the first step is rate-determining, no significant KIE is expected (kH/kD ≈ 1) because the C-H bond is not broken in this step. msudenver.edu However, if the second step (deprotonation) becomes rate-limiting, a significant primary KIE (typically kH/kD > 2) would be observed. acs.org

Illustrative Kinetic Isotope Effect Data for Electrophilic Aromatic Substitution

The following table presents hypothetical KIE data for the transformation of an aromatic substrate, illustrating how this data can elucidate the rate-determining step.

| Reaction Condition | Substrate | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Implication for Rate-Determining Step |

| A | Standard Aromatic | kH | \multirow{2}{}{1.05} | Formation of Arenium Ion |

| A | Deuterated Aromatic | kD | ||

| B | Sterically Hindered Aromatic | kH' | \multirow{2}{}{4.5} | Deprotonation (C-H/C-D Bond Cleavage) |

| B | Deuterated Sterically Hindered Aromatic | kD' |

In Condition A, the lack of a significant KIE suggests that C-H bond cleavage is not part of the slow step. In contrast, under Condition B, which might involve a sterically hindered substrate or a weak base that slows down proton removal, the large KIE indicates that deprotonation has become the rate-determining step of the reaction. Such isotopic labeling experiments are crucial for building a detailed picture of the reaction's energy landscape and mechanism. researchgate.netresearchgate.net

Advanced Spectroscopic Analysis and Structural Elucidation of 2 3 Chloro 6 Methoxybenzoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Resolution 1H and 13C NMR for Chemical Shift and Coupling Constant Analysis

High-resolution 1H and 13C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic molecule. The chemical shift (δ) of each proton and carbon nucleus provides information about its local electronic environment, while the coupling constants (J) between nuclei reveal through-bond connectivity.

For 2-(3-chloro-6-methoxybenzoyl)benzoic acid, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons on the two benzene (B151609) rings, the methoxy (B1213986) group protons, and the carboxylic acid proton. The aromatic region would likely be complex due to the substitution patterns. The protons on the benzoic acid ring and the 3-chloro-6-methoxybenzoyl ring will resonate at different chemical shifts, influenced by the electron-withdrawing and electron-donating effects of the substituents. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The methoxy protons will present as a sharp singlet, likely in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would show signals for the two carbonyl carbons (one from the ketone and one from the carboxylic acid), the aromatic carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons are diagnostic and can be predicted based on the additivity rules for substituted benzenes. The presence of the chlorine atom and the methoxy and benzoyl groups will cause characteristic shifts in the corresponding carbon signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Predicted data based on analysis of similar structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic acid (-COOH) | 12.0 - 13.0 | br s | - |

| Aromatic H (benzoic acid ring) | 7.4 - 8.2 | m | - |

| Aromatic H (chloromethoxybenzoyl ring) | 6.9 - 7.5 | m | - |

| Methoxy (-OCH₃) | 3.9 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analysis of similar structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O, ketone) | 190 - 195 |

| Carbonyl (-C=O, acid) | 165 - 170 |

| Aromatic C (C-Cl) | 130 - 135 |

| Aromatic C (C-O) | 155 - 160 |

| Aromatic C (unsubstituted) | 120 - 140 |

| Methoxy (-OCH₃) | 55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

To unambiguously assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would be crucial for establishing the connectivity of the protons within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the proposed structure of this compound.

Solid-State NMR for Polymorphic and Amorphous Forms

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. This is particularly important for identifying and characterizing different crystalline forms (polymorphs) or amorphous states, which can have different physical properties. researchgate.net Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique used to obtain high-resolution spectra of solid samples. Differences in the ¹³C chemical shifts observed in the ssNMR spectra of different batches of this compound could indicate the presence of different polymorphs or an amorphous form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). This allows for the determination of the elemental composition of the molecule, which is a crucial step in confirming its identity. For this compound (C₁₅H₁₁ClO₄), the calculated exact mass can be compared with the experimentally determined mass to provide strong evidence for the proposed molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 291.0368 |

| [M+Na]⁺ | 313.0187 |

| [M-H]⁻ | 289.0222 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) from the initial mass spectrum and subjecting it to fragmentation. The resulting fragment ions (product ions) are then analyzed. This technique provides detailed structural information by revealing how the molecule breaks apart.

The fragmentation of this compound in an MS/MS experiment would likely proceed through several characteristic pathways. Cleavage of the bond between the two aromatic rings is expected, leading to the formation of ions corresponding to the benzoyl and benzoic acid moieties. For example, the loss of the chloromethoxybenzoyl group or the benzoic acid group would result in significant fragment ions. Further fragmentation of these primary ions would provide additional structural details. Analysis of the fragmentation patterns of related substituted benzoic acids can aid in predicting and interpreting the MS/MS spectrum of the title compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

No specific experimental IR or Raman data has been published for this compound. The following subsections are therefore based on the predicted characteristic vibrations of its functional groups, drawing parallels from general spectroscopic principles and data for related benzoic acid derivatives.

The vibrational spectrum of this compound is expected to be dominated by the characteristic modes of its constituent functional groups: a carboxylic acid, a diaryl ketone, a methoxy group, and a chlorinated aromatic ring.

Carboxylic Acid Group (COOH):

O-H Stretch: A very broad and intense absorption band is anticipated in the IR spectrum, typically spanning from 3300 to 2500 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding present in the dimeric structures commonly formed by carboxylic acids in the solid state. researchgate.netdocbrown.info

C=O Stretch: A strong, sharp band corresponding to the carbonyl stretch of the carboxylic acid is expected in the region of 1710-1680 cm⁻¹. researchgate.netresearchgate.net Its exact position can be influenced by conjugation and hydrogen bonding.

C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond stretch and O-H in-plane bending are typically coupled and appear in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. researchgate.net An out-of-plane O-H bend is also expected around 920 cm⁻¹. researchgate.net

Ketone Carbonyl Group (C=O): The stretching vibration of the ketone carbonyl group is predicted to appear as a strong band in the IR spectrum, likely between 1680 and 1660 cm⁻¹. The conjugation with two aromatic rings would lower its frequency compared to a simple aliphatic ketone.

Methoxy Group (-OCH₃):

C-H Stretches: Asymmetric and symmetric stretching vibrations of the methyl C-H bonds are expected near 2960 cm⁻¹ and 2850 cm⁻¹, respectively.

C-O-C Stretch: The ether linkage will produce a characteristic asymmetric C-O-C stretching band, typically observed in the 1275-1200 cm⁻¹ range for aryl ethers.

Aromatic Rings and Chloro-substituent:

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands above 3000 cm⁻¹. researchgate.net

C=C Stretches: Ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: A moderate to strong absorption band corresponding to the C-Cl stretch is anticipated in the 800-600 cm⁻¹ range.

The table below summarizes the predicted IR absorption regions for the key functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Ketone | C=O Stretch | 1680 - 1660 | Strong |

| Aromatic Rings | C=C Stretches | 1600 - 1450 | Medium to Strong |

| Methoxy Group | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Chloro-substituent | C-Cl Stretch | 800 - 600 | Medium to Strong |

This table is predictive and based on general spectroscopic data, not on experimental results for the specific compound.

In the absence of experimental data, the analysis of hydrogen bonding relies on structural analogies. Carboxylic acids in the solid state typically form centrosymmetric dimers via strong intermolecular O-H···O hydrogen bonds between the carboxyl groups of two separate molecules. researchgate.net This interaction is the primary reason for the significant broadening of the O-H stretching band in the IR spectrum. researchgate.netdocbrown.info

Furthermore, the molecular structure allows for the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond could potentially form between the carboxylic acid's hydroxyl proton and the oxygen atom of the adjacent ketone carbonyl group. The formation of such a bond would create a six-membered ring, enhancing molecular planarity. researchgate.netnih.gov This type of interaction typically causes a red-shift (a shift to lower wavenumbers) in the C=O stretching frequency of the involved ketone group and can affect the position and shape of the O-H stretching band. Distinguishing between these different types of hydrogen bonds would require detailed spectroscopic studies under varying conditions (e.g., concentration-dependent studies in a non-polar solvent).

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure

No crystal structure has been deposited in public databases like the Cambridge Structural Database (CSD) for this compound. The following discussion is therefore a projection of the expected structural features based on the known behavior of similar molecules.

A single-crystal X-ray diffraction study would provide definitive information on the molecule's solid-state geometry. Key parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-O, C-C, C-Cl) and angles would confirm the connectivity and reveal any strain or electronic effects, such as conjugation.

Molecular Conformation: The dihedral angle between the two benzene rings is a critical conformational parameter. In related benzophenone (B1666685) structures, this angle is typically non-zero to relieve steric hindrance between the ortho-hydrogens. For this specific molecule, the conformation would be influenced by a balance between steric repulsion and potential intramolecular interactions, such as the hydrogen bond mentioned previously. researchgate.net The orientation of the carboxylic acid group relative to its attached benzene ring is another key conformational feature, which is often nearly planar to maximize conjugation but can be twisted due to crystal packing forces. researchgate.net

The crystal packing would be dictated by a combination of non-covalent interactions.

Hydrogen Bonds: As discussed, the most prominent intermolecular interaction is expected to be the classic R²₂(8) ring motif formed by the dimerization of carboxylic acid groups via O-H···O hydrogen bonds. researchgate.net Weaker C-H···O interactions involving the methoxy group or aromatic C-H donors are also possible, linking the primary dimers into a larger supramolecular assembly.

π-Stacking: The presence of two aromatic rings suggests that π-π stacking interactions are likely to play a significant role in the crystal packing, helping to stabilize the solid-state structure. nih.gov These could manifest as face-to-face or offset stacking arrangements.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with an electron-rich atom (like a carbonyl or carboxylic oxygen) on a neighboring molecule. A halogen bond is a directional interaction (C-Cl···O) that can influence crystal packing and molecular conformation.

The table below outlines the expected intermolecular interactions and their geometric characteristics that would be analyzed from X-ray data.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) | O···O distance ~2.6-2.7 Å; forms R²₂(8) dimer motif |

| π-Stacking | Benzene Ring | Benzene Ring | Centroid-centroid distance ~3.5-3.8 Å |

| Halogen Bond | C-Cl | O=C (ketone/carboxyl) | Cl···O distance less than sum of van der Waals radii |

| C-H···O Interaction | C-H (aryl/methyl) | O=C or O-CH₃ | H···O distance ~2.2-2.6 Å |

This table describes interactions anticipated based on the molecular structure, pending experimental verification by X-ray crystallography.

Computational and Theoretical Investigations of 2 3 Chloro 6 Methoxybenzoyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are employed to model the electronic landscape of a molecule, providing a quantitative basis for understanding its structure and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule through a process called geometry optimization. For 2-(3-chloro-6-methoxybenzoyl)benzoic acid, DFT calculations, commonly using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can accurately predict its bond lengths, bond angles, and dihedral angles. This optimized geometry represents the molecule's lowest energy conformation and is the starting point for calculating other properties.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted phenyl ring, making this region a likely site for electrophilic attack. The LUMO would likely be distributed over the electron-withdrawing benzoyl and carboxylic acid moieties, indicating these as potential sites for nucleophilic attack.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 | Electron-donating capability |

| LUMO Energy | ~ -2.0 | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.5 | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles, while neutral regions are shown in green.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the carbonyl and carboxylic acid groups due to their high electronegativity. The most positive potential (blue) would likely be found around the acidic hydrogen atom of the carboxylic acid group, highlighting its susceptibility to deprotonation.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding within a molecule. It examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is a key contributor to molecular stability.

For this compound, significant NBO interactions would be expected. These would include the delocalization of lone pair electrons from the methoxy (B1213986) oxygen and the chlorine atom into the antibonding π* orbitals of the adjacent aromatic rings. Similarly, lone pairs on the carbonyl and carboxyl oxygen atoms would delocalize into neighboring antibonding orbitals. These hyperconjugative interactions stabilize the molecule by spreading out electron density.

| Donor NBO | Acceptor NBO | Interaction Type | Illustrative E(2) (kcal/mol) |

|---|---|---|---|